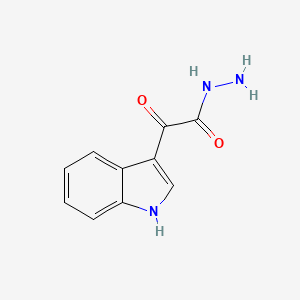

Indole-3-glyoxylic acid, hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

5055-37-8 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetohydrazide |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)9(14)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,11H2,(H,13,15) |

InChI Key |

RFTGKGMZAWIOHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NN |

Origin of Product |

United States |

Significance of Indole and Hydrazide Moieties in Chemical Sciences

The indole (B1671886) nucleus is a prominent heterocyclic structure found in numerous natural and synthetic compounds with significant biological activity. nih.govijpsr.com It is a core component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin. nih.gov The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govmdpi.com Consequently, indole derivatives are integral to many commercially available drugs with applications as anticancer, anti-inflammatory, antiviral, and antihypertensive agents. nih.govresearchgate.netnih.gov

Similarly, the hydrazide functional group (-CONHNH2) is of great importance in medicinal and organic chemistry. mdpi.comrjptonline.org Hydrazides and their derivatives, hydrazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.commdpi.comnih.gov The reactivity of the hydrazide group makes it a versatile synthon for the synthesis of various heterocyclic compounds, further expanding its utility in drug discovery and development. mdpi.commdpi.com The combination of the indole nucleus and the hydrazide moiety in a single molecule, as seen in Indole-3-glyoxylic acid, hydrazide, presents a promising scaffold for the design of new bioactive compounds.

Historical Context of Indole 3 Glyoxylic Acid, Hydrazide Studies

The study of indole (B1671886) compounds has a rich history dating back to the 19th century. A foundational method for synthesizing indoles, the Fischer indole synthesis, was discovered by Hermann Emil Fischer in 1883. mdpi.com This reaction, which involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains a cornerstone of indole chemistry. mdpi.com

Research into specific indole derivatives, such as those related to plant growth, gained traction in the early 20th century. For instance, the synthesis of indolyl-3-glyoxylic acid, the precursor to its hydrazide derivative, was reported in the chemical literature as early as 1940. rsc.org The parent compound, indole-3-glyoxylic acid, is recognized for its role in plant physiology and as an intermediate in the synthesis of other bioactive molecules. chemimpex.com

The development of hydrazide chemistry was significantly spurred by the discovery of the anti-tubercular activity of isonicotinic acid hydrazide (isoniazid). hygeiajournal.com This finding prompted widespread investigation into other hydrazide-containing compounds for various therapeutic applications. hygeiajournal.com The synthesis of Indole-3-glyoxylic acid, hydrazide itself typically involves a condensation reaction between indole-3-glyoxylic acid and hydrazine (B178648). ontosight.ai This straightforward synthetic route allows for its preparation and subsequent investigation into its chemical and biological properties. While early specific studies on Indole-3-glyoxylic acid, hydrazide are not extensively documented in early literature, its study is a logical extension of the long-standing interest in both indole and hydrazide chemistry.

Synthetic Methodologies and Chemical Transformations of Indole-3-glyoxylic acid, hydrazide

Indole-3-glyoxylic acid, hydrazide, a derivative of indole, holds significance as a building block in medicinal and chemical research. Its synthesis is primarily achieved through several established and advanced chemical routes, which allow for the introduction of the reactive hydrazide moiety to the indole core.

Spectroscopic and Computational Characterization of Indole 3 Glyoxylic Acid, Hydrazide and Its Analogs

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule. While specific experimental spectra for Indole-3-glyoxylic acid, hydrazide are not widely published, a detailed analysis can be inferred from its structural analog, Indole-3-acetic acid hydrazide, and theoretical calculations.

The key difference between Indole-3-glyoxylic acid, hydrazide and its acetic acid analog is the presence of an additional carbonyl group (C=O) in the glyoxylic moiety. This feature is expected to introduce a distinct, strong absorption band in the FT-IR spectrum, typically in the range of 1680-1710 cm⁻¹, corresponding to the α-keto C=O stretching vibration.

The vibrational spectra of indole (B1671886) derivatives are complex but well-understood. nih.gov The FT-IR and FT-Raman spectra are often complementary. For instance, the symmetric stretching of non-polar bonds may result in a strong band in the Raman spectrum but a weak one in the IR spectrum. researchgate.net

Key expected vibrational frequencies for Indole-3-glyoxylic acid, hydrazide would include:

N-H Stretching: The indole N-H stretch is typically observed as a sharp band around 3400 cm⁻¹. researchgate.net The hydrazide N-H stretching vibrations are expected in the 3200-3350 cm⁻¹ region.

C=O Stretching: Two distinct C=O stretching bands are anticipated. The amide I band from the hydrazide group is expected around 1650-1680 cm⁻¹, while the α-keto carbonyl stretch should appear at a higher frequency, approximately 1680-1710 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring typically appear in the 1450-1620 cm⁻¹ region.

N-H Bending: The amide II band (primarily N-H bending) of the hydrazide is expected near 1550-1620 cm⁻¹.

A representative table of vibrational frequencies for the related compound, Indole-3-acetic acid hydrazide, provides a basis for comparison. chemicalbook.comchemicalbook.com

Table 1: Selected Vibrational Frequencies for the Analog Compound Indole-3-acetic acid hydrazide

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | Indole N-H Stretching |

| ~3300 | Hydrazide N-H Stretching |

| ~1660 | Amide I (C=O Stretching) |

| ~1620 | Amide II (N-H Bending) |

| ~1450-1600 | Aromatic C=C Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For Indole-3-glyoxylic acid, hydrazide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the indole ring, the indole N-H proton, and the hydrazide (-NHNH₂) protons. The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the δ 7.0-8.0 ppm region. The C2-H proton of the indole ring is characteristically deshielded and would likely appear as a singlet above δ 8.0 ppm. The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The hydrazide protons (-NH and -NH₂) would also be observed as exchangeable, broad signals.

The ¹³C NMR spectrum would complement the ¹H data. The most downfield signals would correspond to the two carbonyl carbons of the glyoxylic and hydrazide groups, expected in the δ 160-190 ppm range. The carbons of the indole ring would resonate in the δ 100-140 ppm region.

Predicted chemical shifts can be estimated based on data from Indole-3-glyoxylic acid and other related hydrazides. chemicalbook.comnih.govchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for Indole-3-glyoxylic acid, hydrazide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole NH | > 10.0 | broad s |

| C2-H | > 8.0 | s |

| C4-H, C7-H | 7.5 - 8.0 | m |

| C5-H, C6-H | 7.0 - 7.4 | m |

| Hydrazide NH | Variable, broad | broad s |

| Hydrazide NH₂ | Variable, broad | broad s |

Table 3: Predicted ¹³C NMR Chemical Shifts for Indole-3-glyoxylic acid, hydrazide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | 180 - 190 |

| C=O (amide) | 160 - 170 |

| C3a, C7a | 125 - 140 |

| C2 | 130 - 140 |

| C4, C5, C6, C7 | 110 - 125 |

| C3 | 110 - 115 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For Indole-3-glyoxylic acid, hydrazide (C₁₀H₉N₃O₂), the calculated monoisotopic mass is 203.0695 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 203. The fragmentation pattern would be key to confirming the structure. A prominent fragmentation pathway would likely involve the α-cleavage characteristic of ketones and the cleavage of the bonds within the hydrazide side chain.

Key expected fragments include:

[M - NH₂NH]⁺˙: Loss of the terminal hydrazine (B178648) radical, leading to a fragment at m/z = 172.

[Indole-3-glyoxyloyl]⁺: Cleavage of the N-N bond in the hydrazide, resulting in the indolyl-glyoxyloyl cation at m/z = 172 (loss of •NH₂).

[Indol-3-yl-CO]⁺: A characteristic fragment for 3-substituted indoles, resulting from the loss of the entire hydrazide group and one carbonyl, leading to a cation at m/z = 144. nih.govresearchgate.net

[Indol-3-yl]⁺ or Quinolinium ion: Further fragmentation could lead to the indole cation at m/z = 116 or the stable quinolinium cation at m/z = 130, which is a common rearrangement product for indole derivatives. nih.gov

The mass spectrum of the related compound Indole-3-glyoxylic acid shows a molecular ion at m/z 189 and major fragments at m/z 144, 116, 89, and 63, which supports the proposed fragmentation of the indole moiety. nih.govresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments for Indole-3-glyoxylic acid, hydrazide

| m/z | Proposed Fragment Ion |

| 203 | [C₁₀H₉N₃O₂]⁺˙ (Molecular Ion) |

| 172 | [M - •NHNH₂]⁺ or [M - •NH₂]⁺ |

| 144 | [Indol-3-yl-CO]⁺ |

| 116 | [Indol-3-yl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While a crystal structure for Indole-3-glyoxylic acid, hydrazide is not publicly available, the structure of the closely related Indole-3-acetic acid hydrazide has been determined. nih.gov

Analysis of the Indole-3-acetic acid hydrazide structure reveals extensive hydrogen bonding involving the hydrazide functional group, leading to the formation of complex supramolecular networks. The indole N-H group and the hydrazide -NH and -NH₂ groups all act as hydrogen bond donors, while the carbonyl oxygen and the terminal nitrogen of the hydrazide act as acceptors.

For Indole-3-glyoxylic acid, hydrazide, the presence of the additional keto-carbonyl oxygen would introduce another potential hydrogen bond acceptor site. This could lead to even more complex and robust hydrogen-bonding motifs in the crystal lattice, potentially influencing the compound's physical properties such as melting point and solubility. The conformation of the side chain in the solid state would be determined by a balance between intramolecular steric effects and the optimization of intermolecular hydrogen bonds.

Table 5: Crystallographic Data for the Analog Compound Indole-3-acetic acid hydrazide

| Parameter | Value |

| CCDC Number | 876979 |

| Empirical formula | C₁₀H₁₁N₃O |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Key Interactions | N-H···O and N-H···N hydrogen bonds |

| Reference | nih.gov |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data. nih.gov

The electronic properties of Indole-3-glyoxylic acid, hydrazide can be modeled to predict its reactivity.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (E_gap), is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comnih.gov For Indole-3-glyoxylic acid, hydrazide, the presence of the electron-rich indole ring and hydrazide group will influence the HOMO energy, while the two electron-withdrawing carbonyl groups will lower the LUMO energy. DFT calculations can precisely quantify these energy levels and the resulting gap.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how the molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govrsc.org For Indole-3-glyoxylic acid, hydrazide, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, corresponding to nucleophilic sites. These will be localized on the oxygen atoms of the two carbonyl groups and, to a lesser extent, the nitrogen atoms of the hydrazide. researchgate.net These are the most likely sites for electrophilic attack or hydrogen bond acceptance.

Positive Potential (Blue): Regions of low electron density, corresponding to electrophilic sites. These will be found around the acidic protons of the indole N-H and the hydrazide N-H groups. mdpi.com

Indole-3-glyoxylic acid, hydrazide possesses several rotatable single bonds in its side chain, leading to the possibility of multiple conformers. The key rotations are around the C3-Cα, Cα-C(O), and C(O)-N bonds. This can result in different spatial arrangements, such as syn and anti conformations.

DFT calculations are used to perform a conformational analysis by systematically rotating these bonds and calculating the potential energy of each resulting structure. This allows for the identification of the global minimum energy conformer, which is the most stable and likely the most populated form of the molecule under given conditions. The analysis can also identify transition states between conformers. The stability of certain conformers may be enhanced by the formation of intramolecular hydrogen bonds, for instance, between a hydrazide N-H proton and the adjacent keto-oxygen atom. nih.gov

Reactivity Descriptors and Site Selectivity Predictions

Computational chemistry provides powerful tools for understanding the reactivity of molecules. By calculating various reactivity descriptors derived from conceptual Density Functional Theory (DFT), predictions can be made about how and where a molecule is likely to react. For Indole-3-glyoxylic acid, hydrazide, these descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, which is crucial for predicting its behavior in chemical reactions.

Local reactivity is assessed using descriptors like Fukui functions (f(r)) and the dual descriptor (Δf(r)). These functions help in pinpointing specific atomic sites susceptible to different types of chemical attack.

Fukui function for nucleophilic attack (f+) : Indicates the sites where the molecule is most likely to accept an electron. These are the preferred sites for an attack by a nucleophile.

Fui function for electrophilic attack (f-) : Identifies the sites most prone to donating an electron, making them targets for electrophiles.

Dual Descriptor (Δf(r)) : Can simultaneously reveal nucleophilic and electrophilic sites. A positive value indicates an electrophilic site, while a negative value points to a nucleophilic site.

For Indole-3-glyoxylic acid, hydrazide, the key reactive centers include the indole ring, the two carbonyl carbons of the glyoxylic hydrazide moiety, the indole nitrogen, and the nitrogens of the hydrazide group. The indole ring itself is an electron-rich aromatic system, making it generally susceptible to electrophilic substitution. nih.gov Computational analysis would precisely map the reactivity across the entire molecule.

While specific DFT calculations for Indole-3-glyoxylic acid, hydrazide are not extensively published, the expected reactivity based on its functional groups can be summarized. The carbonyl carbons are expected to be the primary electrophilic sites, while the terminal nitrogen of the hydrazide group and the nitrogen of the indole ring are predicted to be the most significant nucleophilic centers. The Non-Covalent Interaction (NCI) plots, as used in studies of other indole complexes, could further elucidate interactions like hydrogen bonding that influence reactivity. nih.gov

The following table illustrates the kind of data that would be generated from a full computational analysis to predict site selectivity.

| Atomic Site | Predicted Fukui (f+) Value (Arbitrary Units) | Predicted Fukui (f-) Value (Arbitrary Units) | Predicted Reactivity |

| Indole N-H Nitrogen | Low | High | Nucleophilic |

| Indole C2 | Moderate | Moderate | - |

| Indole C3 | Low | High | Nucleophilic |

| Glyoxylic C=O Carbon | High | Low | Electrophilic |

| Amide C=O Carbon | High | Low | Electrophilic |

| Amide N-H Nitrogen | Low | Moderate | Nucleophilic |

| Hydrazide -NH2 Nitrogen | Low | High | Nucleophilic |

Simulation of Spectroscopic Properties

The simulation of spectra using computational methods is an indispensable tool for confirming the structure of newly synthesized compounds and interpreting experimental data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra with a high degree of accuracy. mdpi.comchemrxiv.orgdntb.gov.ua

Simulated Infrared (IR) Spectrum

Theoretical IR spectroscopy predicts the vibrational frequencies corresponding to the stretching and bending of bonds within a molecule. For Indole-3-glyoxylic acid, hydrazide, this would help in identifying characteristic peaks for its various functional groups. Key vibrations would include the N-H stretching of the indole ring and the hydrazide group, the C=O stretching of the ketone and amide functions, and the C-N and C-C stretching and bending modes. Comparing the computed vibrational frequencies with experimental IR data, such as that available for related compounds like Indole-3-acetic acid hydrazide, serves as a confirmation of the molecular structure. nist.govchemicalbook.com

Simulated Nuclear Magnetic Resonance (NMR) Spectrum

NMR spectroscopy is a cornerstone of structural elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These calculations would provide a theoretical spectrum detailing the resonance for each unique proton and carbon atom in Indole-3-glyoxylic acid, hydrazide. This includes the distinct signals from the aromatic protons on the indole ring, the N-H protons of both the indole and hydrazide moieties, and the carbons of the carbonyl groups. Such simulated data is invaluable for assigning the signals in an experimental spectrum, for which data exists for analogous compounds. rsc.orgchemicalbook.com

Simulated UV-Visible (UV-Vis) Spectrum

The electronic absorption properties are simulated using TD-DFT calculations. elsevierpure.com This method predicts the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in a UV-Vis spectrum. For an indole derivative, these spectra are typically characterized by π→π* transitions within the aromatic system. chemrxiv.org The simulation for Indole-3-glyoxylic acid, hydrazide would reveal the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and how the glyoxylic hydrazide substituent affects the chromophore of the indole ring. mdpi.comchemrxiv.org

The table below summarizes the type of information obtained from simulated spectroscopic analysis.

| Spectroscopic Technique | Computational Method | Predicted Information | Example of Predicted Data (Hypothetical) |

| Infrared (IR) | DFT | Vibrational Frequencies (cm⁻¹) | N-H stretch: 3300-3400 cm⁻¹, C=O stretch: 1650-1700 cm⁻¹ |

| ¹H NMR | DFT (GIAO method) | Chemical Shifts (ppm) | Aromatic H: 7.0-8.2 ppm, Indole N-H: ~11.0 ppm, Amide N-H: ~9.5 ppm |

| ¹³C NMR | DFT (GIAO method) | Chemical Shifts (ppm) | Carbonyl C: 160-180 ppm, Aromatic C: 110-140 ppm |

| UV-Visible | TD-DFT | Max. Absorption Wavelength (λmax, nm) | ~280 nm (π→π), ~350 nm (n→π) |

Biological Activities and Mechanistic Investigations of Indole 3 Glyoxylic Acid, Hydrazide

In Vitro Antioxidant Activity Investigations

The antioxidant potential of indole-based hydrazide derivatives has been a key area of investigation. These studies typically measure the ability of the compounds to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. pensoft.net The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. pensoft.netstuba.sk

Hydrazide-hydrazone derivatives are recognized for their potential antioxidant properties. pensoft.netfarmaceut.org The introduction of a hydroxyl group into the structure can significantly enhance antioxidant effects. pensoft.net For instance, a hydrazide-hydrazone synthesized with salicylaldehyde (B1680747) was identified as a potent antioxidant, showing greater activity than the standard Trolox in the ABTS assay. pensoft.net At concentrations of 250 µM, 125 µM, and 31 µM, this compound exhibited inhibition of 90.49%, 60.44%, and 35.77%, respectively. pensoft.net In another study, new 3-substituted-2-oxindole derivatives demonstrated moderate to good antioxidant activities compared to ascorbic acid. nih.gov The scavenging of DPPH radicals by these compounds was concentration-dependent, with 5-fluoro and 5-methyl analogues showing maximum effects of 70% and 62%, respectively. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, neutralizing free radicals. pensoft.net The azomethine group present in hydrazone structures is thought to contribute significantly to their potent antioxidant activity. farmaceut.org

Table 1: In Vitro Antioxidant Activity of Selected Hydrazide Derivatives

| Compound/Derivative | Assay | Concentration | Antioxidant Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| Salicylaldehyde Hydrazide-Hydrazone | ABTS | 250 µM | 90.49% | pensoft.net |

| Salicylaldehyde Hydrazide-Hydrazone | ABTS | 125 µM | 60.44% | pensoft.net |

| Salicylaldehyde Hydrazide-Hydrazone | ABTS | 31 µM | 35.77% | pensoft.net |

| Salicylaldehyde Hydrazide-Hydrazone | DPPH | 250 µM | 61.27% | pensoft.net |

| 3-substituted-2-oxindole (5-fluoro analogue) | DPPH | Not specified | 70% | nih.gov |

| 3-substituted-2-oxindole (5-methyl analogue) | DPPH | Not specified | 62% | nih.gov |

In Vitro Anti-inflammatory Activity Studies

Derivatives of indole (B1671886) hydrazide have been investigated for their potential to mitigate inflammatory processes. Inflammation is a complex biological response, and key mediators include enzymes like cyclooxygenases (COX-1 and COX-2) and signaling molecules such as nitric oxide (NO) and various cytokines. nih.govchemrxiv.org

Indole-3-acetic acid (IAA), a related indole compound, has been shown to significantly reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com It also decreases the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govmdpi.com The mechanism for this anti-inflammatory action involves the induction of heme oxygenase-1 (HO-1), a protein with anti-inflammatory properties. nih.govmdpi.com

In studies involving acyl and salicylic (B10762653) acid hydrazide derivatives, compounds were synthesized and evaluated as potential COX-1 and COX-2 inhibitors. nih.govresearchgate.net Some of these derivatives showed promising in vivo anti-inflammatory activity in carrageenan-induced paw edema tests. nih.govresearchgate.net For example, one compound displayed a maximum percentage inhibition of 29.4% after 5 hours. nih.govresearchgate.net Furthermore, indole derivatives of ursolic acid have demonstrated the ability to significantly reduce the levels of inorganic nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-induced macrophages. chemrxiv.org

Table 2: In Vitro Anti-inflammatory Activity of Indole and Hydrazide Derivatives

| Compound/Derivative | Target/Assay | Effect | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | IL-1β, IL-6, MCP-1 expression | Significant reduction | nih.govmdpi.com |

| Indole-3-acetic acid (IAA) | ROS and NO generation | Significant reduction | nih.govmdpi.com |

| Acyl and Salicylic Acid Hydrazide Derivatives | COX-1 and COX-2 | Inhibition | nih.govresearchgate.net |

| Indole derivatives of Ursolic Acid | Nitric Oxide (NO) levels | Significant reduction | chemrxiv.org |

| Indole derivatives of Ursolic Acid | TNF-α, IL-6, IL-1β levels | Significant reduction | chemrxiv.org |

In Vitro Antimicrobial Activity (Antibacterial and Antifungal)

Indole hydrazide derivatives have emerged as a significant class of compounds in the search for new antimicrobial agents, particularly against multi-drug-resistant pathogens. nih.govresearchgate.net A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones have been evaluated for their in vitro antimicrobial activities against a panel of microorganisms. nih.govresearchgate.net

These compounds have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans. nih.govresearchgate.net Notably, some derivatives displayed better activity against MRSA and significant activity against S. aureus when compared to the standard drug ampicillin. nih.govresearchgate.net In contrast, indole nicotinic acid hydrazides showed no significant activity, while indole anisic acid hydrazides displayed better activity. nih.govresearchgate.net

Further studies on 3-substituted-1H-imidazol-5-yl-1H-indoles, which can be synthesized from indole precursors, also revealed selective antimicrobial activity. These compounds were particularly effective against Gram-positive bacteria, with some showing potent activity against MRSA with MIC values as low as ≤ 0.25 µg/mL. nih.gov

Table 3: In Vitro Antimicrobial Activity of Indole Hydrazide/Hydrazone Derivatives

| Organism | Compound Series | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Indole-3-aldehyde hydrazide/hydrazones | 6.25-100 | nih.govresearchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Indole-3-aldehyde hydrazide/hydrazones | 6.25-100 | nih.govresearchgate.net |

| Escherichia coli | Indole-3-aldehyde hydrazide/hydrazones | 6.25-100 | nih.govresearchgate.net |

| Bacillus subtilis | Indole-3-aldehyde hydrazide/hydrazones | 6.25-100 | nih.govresearchgate.net |

| Candida albicans | Indole-3-aldehyde hydrazide/hydrazones | 6.25-100 | nih.govresearchgate.net |

| Methicillin-resistant S. aureus (MRSA) | 3-substituted-1H-imidazol-5-yl-1H-indoles | ≤ 0.25 - 16 | nih.gov |

| Cryptococcus neoformans | 3-substituted-1H-imidazol-5-yl-1H-indoles | 16 (weak activity) | nih.gov |

Enzyme Inhibition Studies

Monoamine oxidase (MAO) inhibitors are a class of drugs that block the action of MAO enzymes, which are responsible for breaking down neurotransmitters like serotonin, dopamine, and norepinephrine. patsnap.commayoclinic.org This inhibition leads to increased levels of these neurotransmitters in the brain, making MAO inhibitors effective in treating depression and neurological disorders like Parkinson's disease. patsnap.commayoclinic.orgwikipedia.org

Research into indolylhydrazides has explored their effects on MAO activity. One study investigated the in vitro and in vivo effects of hydrazide and isopropyl hydrazide derivatives of β-(2-methyl indolyl-3)propionic acid on MAO from rat brain. nih.gov The study found that the effects of these compounds were dependent on the initial activity of the enzyme, the concentration of the compound, and the substrate used. nih.gov An interesting finding was that a decreased initial activity of monoamine oxidase was the most suitable condition for observing the activating effect of the studied compounds. nih.gov Historically, many non-selective MAO inhibitors have featured a hydrazine (B178648) group in their structure. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a promising strategy in cancer therapy. nih.gov Several HDAC inhibitors have been approved for treating various cancers. nih.gov The general structure of an HDAC inhibitor includes a cap group, a linker, and a zinc-binding group (ZBG). nih.gov

Inspired by potent HDAC inhibitors, structural modifications have been performed on indole-3-butyric acid hydrazide (IBHA). nih.gov The hydrazide moiety itself has been reported as an effective ZBG for HDAC inhibition. nih.gov A series of novel hydrazide-based small molecules have been developed as potent and selective HDAC3 inhibitors. nih.gov One lead compound exhibited high HDAC3 inhibitory potency with an IC50 value of 15.41 nM and demonstrated at least 18-fold selectivity over other HDAC isoforms. nih.gov This compound also showed potent cytotoxicity against several cancer cell lines while having minimal toxicity towards normal cells. nih.gov Mechanistically, it was found to enhance the acetylation levels of histones H3 and H4, induce cell cycle arrest, and promote apoptosis in cancer cells. nih.gov

Table 4: HDAC Inhibition by a Lead Hydrazide-Based Compound

| Enzyme/Cell Line | IC50 / Effect | Reference |

|---|---|---|

| HDAC1 | 13.9 nM (for derivative I13) | nih.gov |

| HDAC3 | 12.1 nM (for derivative I13) | nih.gov |

| HDAC6 | 7.71 nM (for derivative I13) | nih.gov |

| HDAC3 | 15.41 nM (for lead compound 4e) | nih.gov |

| Various Cancer Cell Lines | Potent cytotoxicity | nih.gov |

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govmdpi.com Consequently, CDK inhibitors are a major focus of cancer drug discovery. nih.govmdpi.com The indole scaffold is a common feature in many potent CDK2 inhibitors. nih.gov

A novel CDK2 inhibitor with a 3-hydrazonoindolin-2-one scaffold was designed and synthesized starting from (1H-indol-3-yl)-acetic acid hydrazide. nih.govnih.gov This compound, designated HI 5, was evaluated for its anti-cancer effects. nih.gov The design was based on the structural analysis of previously reported CDK2 inhibitors. nih.gov In vitro assays confirmed its inhibitory activity against the CDK2/cyclin A2 complex. nih.gov Further investigations through molecular docking and dynamic studies suggested that the syn-isomer of the compound has a more favorable binding interaction within the ATP-binding site of CDK2, which is responsible for its inhibitory activity. nih.gov These findings provide a strong basis for developing more derivatives based on the 3-hydrazonoindolin-2-one scaffold for targeting cancers like breast cancer. nih.gov

Receptor Binding and Signaling Pathway Modulation

There is no specific information available in the current scientific literature detailing the receptor binding affinities or the signaling pathway modulation effects of Indole-3-glyoxylic acid, hydrazide.

Mechanistic Insights into Cellular Effects (e.g., Mitochondrial Impairment)

There are no studies available that provide mechanistic insights into the cellular effects of Indole-3-glyoxylic acid, hydrazide, including any potential impact on mitochondrial function.

Structure Activity Relationship Sar Studies of Indole 3 Glyoxylic Acid, Hydrazide Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring, with its various positions amenable to substitution, offers a fertile ground for structural modifications to modulate biological activity. Research has shown that the nature and position of substituents on the indole nucleus can have a profound impact on the potency and selectivity of Indole-3-glyoxylic acid, hydrazide derivatives.

In the context of antimicrobial activity, substitutions on the indole ring have been shown to be critical. For instance, a study on a series of indole-3-aldehyde hydrazones revealed that the presence of a bromine atom at the C5 position of the indole ring can influence their activity spectrum. nih.gov Specifically, certain 5-bromoindole (B119039) derivatives displayed notable activity against various bacterial and fungal strains. nih.govresearchgate.net

Furthermore, the substitution at the N1 position of the indole ring has been explored for its role in anticancer activity. In a study of N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides, it was found that different substituents at the N1 position led to varying cytotoxic activities against cancer cell lines. nih.govjapsonline.com For example, derivatives with specific N-substitutions demonstrated enhanced potency, highlighting the importance of this position in interacting with biological targets. nih.gov

The following table summarizes the impact of selected indole ring substitutions on the biological activity of Indole-3-glyoxylic acid, hydrazide derivatives:

| Indole Ring Substitution | Derivative Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5-Bromo | Indole-3-aldehyde hydrazone | Antimicrobial | Contributes to a broad spectrum of activity against bacteria and fungi. | nih.govresearchgate.net |

| N1-Substituted | N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide | Anticancer | The nature of the N1-substituent significantly influences cytotoxicity against various cancer cell lines. | nih.govjapsonline.com |

| Unsubstituted | Indole-hydrazone | Anti-inflammatory | The parent indole-hydrazone scaffold exhibits significant anti-inflammatory properties. | nih.gov |

Role of the Hydrazide Moiety Modifications

The hydrazide moiety in Indole-3-glyoxylic acid, hydrazide derivatives serves as a versatile linker and a key pharmacophoric feature. Modifications of this group, particularly through the formation of hydrazones by condensation with various aldehydes and ketones, have been a primary strategy to generate diverse chemical libraries with a wide range of biological activities.

The antimicrobial and anticancer activities of these derivatives are significantly influenced by the nature of the substituent attached to the hydrazone's imine carbon. For example, in a series of indole-3-aldehyde hydrazones, the substitution on the aromatic ring of the hydrazide portion played a crucial role in determining the antimicrobial potency. nih.govresearchgate.net It was observed that indole anisic acid hydrazides displayed better activity compared to indole nicotinic acid hydrazides, which showed no significant activity. nih.gov

In the realm of anticancer research, a study on indolyl hydrazide-hydrazones demonstrated that the substitution on the aryl ring of the hydrazide component was critical for cytotoxicity. nih.govjapsonline.com Derivatives bearing specific substituents on this aryl ring exhibited potent activity against breast and prostate cancer cell lines. For instance, compounds with certain substitutions on the phenyl ring of the hydrazide showed IC50 values in the sub-micromolar range. nih.gov

The data below illustrates the influence of hydrazide moiety modifications on the anticancer activity of Indole-3-glyoxylic acid, hydrazone derivatives against the PC3 prostate cancer cell line:

| Hydrazide Moiety Modification (Substituent on Hydrazone) | IC50 (µM) against PC3 cells | Reference |

|---|---|---|

| 4-Fluorophenyl | > 50 | nih.gov |

| 4-Chlorophenyl | 0.4 | nih.gov |

| 4-Bromophenyl | > 50 | nih.gov |

| 4-Nitrophenyl | 0.8 | nih.gov |

Influence of Linker and Bridging Groups on Pharmacological Profile

In broader contexts, such as with bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the length and composition of the linker are well-established as crucial for biological activity. These studies have shown that even subtle changes in the linker can dramatically alter the efficacy of the molecule by affecting the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. While not directly studying Indole-3-glyoxylic acid, hydrazide derivatives, this research underscores the fundamental importance of the bridging group in drug design.

Stereochemical Considerations in Bioactivity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are inherently chiral. For Indole-3-glyoxylic acid, hydrazide derivatives, particularly the hydrazones, the potential for stereoisomerism arises from the carbon-nitrogen double bond (C=N), which can exist as E (entgegen) and Z (zusammen) isomers.

Applications of Indole 3 Glyoxylic Acid, Hydrazide in Chemical Biology and Drug Discovery Research

Scaffold Design in New Drug Development

The indole-3-glyoxylic acid, hydrazide structure serves as a versatile scaffold in the design of new drugs. nih.govnih.gov The indole (B1671886) ring system is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.gov This characteristic is attributed to the indole's ability to mimic peptide structures and engage in crucial interactions, such as hydrogen bonding, with enzymes and receptors. nih.govchula.ac.th

The hydrazide group attached to the glyoxylic acid moiety provides a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, where different substituents can be introduced to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, the condensation of the hydrazide with various aldehydes and ketones can lead to the formation of hydrazone derivatives, a class of compounds known for a wide range of pharmacological activities. researchgate.net

| Structural Feature | Role in Drug Design | Potential for Modification |

|---|---|---|

| Indole Ring | Acts as a pharmacophore, mimicking natural biomolecules and providing a framework for binding to biological targets. nih.govchula.ac.th | Substitutions on the indole ring can alter binding affinity and selectivity. |

| Glyoxylic Acid Linker | Provides a specific spatial arrangement between the indole core and the hydrazide group, influencing interaction with target sites. | The length and flexibility of the linker can be modified to optimize binding. |

| Hydrazide Group | Serves as a key reactive point for creating diverse libraries of compounds through reactions like condensation. researchgate.net | Can be reacted with various electrophiles to introduce a wide range of functional groups. |

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a molecule that demonstrates a desired biological activity. slideshare.netdanaher.com Derivatives of indole-3-glyoxylic acid, hydrazide have been investigated as potential lead compounds for various therapeutic areas. High-throughput screening of libraries of these derivatives against specific biological targets can identify initial "hits." slideshare.netupmbiomedicals.com

Once a lead compound is identified, it undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties, while reducing potential toxicity. danaher.comupmbiomedicals.com This involves synthesizing and testing a series of analogs of the lead compound. For example, if a particular indole-3-glyoxylic acid, hydrazide derivative shows promising antifungal activity, medicinal chemists will create new versions with different substituents on the indole ring or different groups attached to the hydrazide nitrogen. These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the molecule's structure affect its biological activity. nih.gov

For example, a study on fungicidal hydrazide compounds derived from natural products demonstrated that the introduction of specific halogen groups (4-fluoro, 4-chloro, and 2,4-difluoro) was beneficial for improving fungicidal activity. nih.gov This type of finding provides crucial guidance for the optimization of lead compounds. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for studying the function and localization of biomolecules within living systems. nih.govbiorxiv.orgjmu.edu The unique reactivity of the hydrazide group makes indole-3-glyoxylic acid, hydrazide and its derivatives suitable for the development of such probes.

Hydrazines and hydrazides are electron-rich and can react with electron-deficient moieties in proteins, making them useful for capturing and identifying specific enzymes. biorxiv.org This reactivity can be exploited to design activity-based probes that covalently label the active site of an enzyme, allowing for its identification and characterization.

Furthermore, the hydrazone linkage, formed by reacting a hydrazide with an aldehyde or ketone, can be incorporated into fluorescent probes. The reaction with a specific analyte can trigger a change in fluorescence, enabling the detection and imaging of that analyte in biological systems. nih.gov For instance, the reaction of a glyoxal (B1671930) mono-hydrazone with bisulfite has been used to design fluorescent probes for the detection of this important biological molecule. nih.gov

| Probe Type | Mechanism of Action | Biological Application |

|---|---|---|

| Activity-Based Probes | The hydrazide group can covalently react with the active site of specific enzymes. biorxiv.org | Enzyme identification, profiling enzyme activity, and screening for enzyme inhibitors. |

| Fluorescent Probes | The formation or cleavage of a hydrazone linkage can lead to a change in fluorescence intensity or wavelength. nih.gov | Detection and imaging of specific small molecules (e.g., bisulfite) or ions in living cells. nih.gov |

Role in Multi-target Directed Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more of these targets simultaneously. The indole scaffold, due to its ability to interact with diverse proteins, is a valuable component in the design of MTDLs. nih.gov

Derivatives of indole-3-glyoxylic acid, hydrazide can be designed to incorporate pharmacophores for different targets. For example, the indolylglyoxylamide scaffold has been used to develop compounds for the multi-target treatment of glioblastoma, a highly aggressive brain cancer. nih.gov In one approach, the indolylglyoxylamide moiety, known for its high affinity for the translocator protein (TSPO) located in the mitochondria, was used to deliver an anticancer gold complex specifically to the mitochondria of cancer cells. nih.gov This strategy combines the targeting ability of the indole scaffold with the therapeutic action of another molecule to create a more effective and potentially less toxic treatment.

Future Perspectives and Research Directions

Novel Synthetic Methodologies for Enhanced Yield and Selectivity

The conventional synthesis of Indole-3-glyoxylic acid, hydrazide typically involves the condensation of Indole-3-glyoxylic acid with hydrazine (B178648). nih.gov While effective, future research will likely focus on developing more advanced synthetic strategies to improve reaction efficiency, yield, and selectivity. Innovations in catalysis, such as the use of novel metal catalysts or organocatalysts, could offer milder reaction conditions and reduce the formation of byproducts. For instance, copper-catalyzed methods have shown promise in the synthesis of other indole (B1671886) derivatives. mdpi.com

Furthermore, the exploration of mechanochemical synthesis, a solvent-free or low-solvent technique, presents an environmentally friendly and efficient alternative. Mechanochemical methods have been successfully employed for the synthesis of various hydrazones, including those derived from indole-3-acetic hydrazide, often resulting in quantitative yields. mdpi.com The application of flow chemistry could also provide a scalable and continuous process for the synthesis of Indole-3-glyoxylic acid, hydrazide and its derivatives, offering precise control over reaction parameters and potentially leading to higher purity products. The development of one-pot multicomponent reactions, where multiple synthetic steps are combined into a single operation, could also streamline the synthesis of more complex derivatives of Indole-3-glyoxylic acid, hydrazide.

Advanced Mechanistic Studies on Biological Targets

While preliminary studies suggest that Indole-3-glyoxylic acid, hydrazide possesses antioxidant and anti-inflammatory properties, the precise molecular mechanisms and biological targets remain largely unexplored. nih.gov Future research should prioritize the elucidation of these pathways. Advanced mechanistic studies could involve a combination of biochemical and cellular assays to identify specific protein targets. For instance, techniques like thermal shift assays and affinity chromatography coupled with mass spectrometry could be employed to identify binding partners of the compound within the cell.

Given that various indole derivatives have been shown to target key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, it would be pertinent to investigate if Indole-3-glyoxylic acid, hydrazide or its derivatives exert their effects through similar mechanisms. nih.gov Studies on related indole hydrazones have indicated that they can induce apoptosis in cancer cells, and further investigation into the specific apoptotic pathways activated by Indole-3-glyoxylic acid, hydrazide is warranted. researchgate.net Understanding the structure-activity relationships (SAR) by systematically modifying the indole, glyoxylic acid, and hydrazide moieties will be crucial in identifying the key structural features responsible for its biological activity and in designing more potent and selective analogs. rsc.org

Computational Design and Predictive Modeling

Computational approaches are poised to play a pivotal role in accelerating the discovery and optimization of Indole-3-glyoxylic acid, hydrazide-based therapeutics. Molecular docking studies can be utilized to predict the binding modes and affinities of Indole-3-glyoxylic acid, hydrazide and its virtual derivatives with a wide range of biological targets. nih.govrsc.org This can help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. For example, docking studies on related indole derivatives have successfully predicted their interaction with enzymes like DNA gyrase and lanosterol (B1674476) 14-alpha demethylase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of Indole-3-glyoxylic acid, hydrazide analogs with their observed biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes that are essential for its biological function. nih.gov This computational-experimental integrated approach has been successfully used to elucidate the biosynthesis pathways of related indole compounds like indole-3-acetic acid. nih.gov

Exploration of New Therapeutic Areas and Applications

The structural motif of Indole-3-glyoxylic acid, hydrazide, combining an indole core with a hydrazide group, suggests a broad potential for therapeutic applications beyond its currently suggested antioxidant and anti-inflammatory effects. nih.govmdpi.com The indole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with diverse pharmacological activities. rsc.org

Future research should explore the potential of Indole-3-glyoxylic acid, hydrazide and its derivatives in areas such as:

Anticancer Therapy: Given that many indole derivatives exhibit potent anticancer activity, investigating the efficacy of this hydrazide against various cancer cell lines is a logical next step. researchgate.netmdpi.com Studies on related pyridazino[4,5-b]indole hydrazides have shown promising cytotoxic activity against breast cancer cells. nih.gov

Neurodegenerative Diseases: Indole-based compounds are being investigated for the treatment of diseases like Alzheimer's, and the unique structure of Indole-3-glyoxylic acid, hydrazide could offer novel interactions with neurological targets. mdpi.com

Infectious Diseases: The hydrazide moiety is a common feature in many antimicrobial agents. Therefore, screening Indole-3-glyoxylic acid, hydrazide against a panel of bacterial and fungal pathogens could reveal new antimicrobial leads. mdpi.com

Cardiovascular Diseases: Novel N-substituted indole hydrazones have demonstrated potential as antiplatelet agents, suggesting a possible role for Indole-3-glyoxylic acid, hydrazide derivatives in cardiovascular medicine. nih.gov

The bacterial metabolite indole-3-acetic acid, structurally related to Indole-3-glyoxylic acid, has been shown to enhance the efficacy of chemotherapy in pancreatic cancer, opening up avenues for exploring the role of Indole-3-glyoxylic acid, hydrazide in combination therapies. nih.gov

Integration with Emerging Technologies in Chemical Biology

The integration of Indole-3-glyoxylic acid, hydrazide with cutting-edge technologies in chemical biology could unlock new avenues for research and therapeutic development. The development of chemical probes based on the Indole-3-glyoxylic acid, hydrazide scaffold could be a powerful tool for identifying its cellular targets and understanding its mechanism of action. These probes could be designed with reactive groups for covalent labeling of target proteins or with reporter tags for visualization and pull-down experiments.

Furthermore, the principles of targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), could be applied. A molecule based on Indole-3-glyoxylic acid, hydrazide could be designed to bind to a specific protein of interest and recruit an E3 ubiquitin ligase, leading to the degradation of the target protein. This approach offers the potential for highly specific and potent therapeutic interventions. The versatility of the indole scaffold in drug discovery makes it an attractive candidate for the application of such advanced technologies. researchgate.netnih.gov

Q & A

What are the common synthetic routes for Indole-3-glyoxylic acid hydrazide derivatives?

Indole-3-glyoxylic acid hydrazide derivatives are typically synthesized via condensation reactions. For example, hydrazides react with indole-2,3-dione (isatin) or 3-formylindole under reflux conditions using acidic catalysts like glacial acetic acid. Scheme 6 in illustrates the condensation of hydrazides with indole derivatives, while details steps involving DMF/POCl₃ for activating carbonyl groups and hydrazine hydrate for hydrazide formation. Post-synthetic purification often involves recrystallization from ethanol or methanol. Key intermediates are characterized via IR and NMR to confirm the hydrazide linkage (C=O stretch at ~1650 cm⁻¹) and indole ring substitution patterns .

What spectroscopic and analytical techniques are essential for characterizing Indole-3-glyoxylic acid hydrazide derivatives?

Characterization relies on a combination of:

- IR spectroscopy : Confirming the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3300 cm⁻¹) in the hydrazide moiety.

- NMR (¹H and ¹³C) : Identifying proton environments (e.g., indole NH at δ 10–12 ppm, hydrazide NH₂ at δ 4–6 ppm) and carbon signals for carbonyl groups (~160–180 ppm).

- Mass spectrometry (MS) : Determining molecular ion peaks and fragmentation patterns to validate molecular weights.

- Elemental analysis : Ensuring stoichiometric agreement for C, H, and N.

and highlight the use of these techniques for verifying structures of anticonvulsant hydrazide derivatives, while emphasizes chromatomass spectral data for purity assessment .

How can Indole-3-glyoxylic acid hydrazide derivatives be evaluated for anticonvulsant activity?

Advanced preclinical evaluation involves:

- In vivo models : Maximal electroshock seizure (MES) and subcutaneous metrazol (scMet) tests in mice at doses of 30–300 mg/kg (). Compounds like (2,4-dichlorophenylamino)-acetic acid (3-oxo-1,3-dihydro-indole-2-ylidene)-hydrazide show efficacy by blocking seizure spread.

- Dose-response analysis : Establishing ED₅₀ values and therapeutic indices (TI = TD₅₀/ED₅₀) to assess safety.

- Neurotoxicity screening : Rotarod tests to exclude motor impairment.

Structure-activity relationships (SARs) guide optimization, e.g., halogen substitution enhances lipophilicity and blood-brain barrier penetration .

What role do hydrazide-functionalized materials play in glycoproteomics research?

Hydrazide groups enable selective enrichment of N-glycopeptides via covalent bonding with oxidized glycans. describes Fe₃O₄@PMAH core-shell magnetic nanocomposites synthesized by:

Functionalizing Fe₃O₄ with polymethacrylic acid (PMAA).

Grafting adipic acid dihydrazide (ADH) to create hydrazide-rich surfaces.

These composites achieve >5× signal-to-noise improvement in MS by reducing nonspecific adsorption. Applications include profiling colorectal cancer serum glycoproteomes, identifying 175 unique glycopeptides with 80.9% specificity. Methodological steps involve glycan oxidation (NaIO₄), hydrazide coupling, and on-bead tryptic digestion .

How are hydrazide derivatives optimized as MAO-B inhibitors?

outlines a structure-based approach:

- Design : Ferulic acid hydrazide derivatives are modified with aromatic aldehydes to enhance binding to MAO-B’s hydrophobic pocket.

- Synthesis : Condensation of ferulic acid hydrazide with substituted benzaldehydes in ethanol/acetic acid.

- Enzyme assays : Measuring IC₅₀ values using fluorometric or spectrophotometric assays with kynuramine as a substrate.

- Computational docking : Predicting interactions with MAO-B’s FAD cofactor and validating via molecular dynamics simulations.

Derivatives with electron-withdrawing groups (e.g., nitro) show improved inhibitory activity due to enhanced π-π stacking .

Can Indole-3-glyoxylic acid serve as a MALDI matrix for biomolecular analysis?

identifies indole-3-glyoxylic acid as a potential MALDI matrix for proteins/peptides. Key steps include:

- Matrix preparation : Co-crystallizing the analyte with indole-3-glyoxylic acid in organic solvents (e.g., acetonitrile/water).

- Laser desorption/ionization : Optimizing laser energy to minimize fragmentation.

- Performance metrics : Comparing signal intensity and resolution to conventional matrices (e.g., α-cyano-4-hydroxycinnamic acid). Advantages include low background noise in the low-mass region (<500 Da) .

How are hydrazide-linked antibody-drug conjugates (ADCs) developed for targeted therapy?

describes conjugation of 4-desacetylvinblastine-3-carbohydrazide (DAVLB) to monoclonal antibodies (MoAbs):

Oxidation : Periodate cleaves antibody carbohydrate residues to generate aldehydes.

Coupling : DAVLB hydrazide reacts with aldehydes at pH 4–5, yielding 4–6 drug molecules per antibody.

Validation : SDS-PAGE and HPLC assess conjugation efficiency and stability.

In vivo, MoAb-DAVLB conjugates show tumor-specific cytotoxicity in xenograft models, with efficacy linked to pH-dependent drug release .

What computational strategies support structure-based design of hydrazide inhibitors?

- Homology modeling : Building 3D models of target enzymes (e.g., parasitic proteases) using templates like trypsin.

- Virtual screening : Docking hydrazide derivatives (e.g., oxalic bis[(2-hydroxy-1-naphthylmethylene)hydrazide]) into active sites.

- MD simulations : Assessing binding stability and hydration effects.

Validated inhibitors exhibit IC₅₀ values in the µM range, with improved pharmacokinetic properties over peptidic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.